REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([F:10])=[C:4]([OH:9])[C:5]([Cl:8])=[CH:6][CH:7]=1.CI.[C:13](=O)([O-])[O-].[K+].[K+]>C(#N)C.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([O:9][CH3:13])[C:3]=1[F:10] |f:2.3.4|
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Name
|
|
Quantity
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14.4 g
|
Type
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reactant
|
Smiles
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BrC=1C(=C(C(=CC1)Cl)O)F
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Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for two hours
|
Duration
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2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
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Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×150 mL)
|
Type
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CUSTOM
|
Details
|
The combined extracts were dried
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The dark oil was purified by chromatography (5% ethyl acetate in hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(C=C1)Cl)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.062 mol | |
AMOUNT: MASS | 14.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |